molecular formula C12H15BrFN B13152117 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine

Cat. No.: B13152117
M. Wt: 272.16 g/mol
InChI Key: SYCUFBYIGGUGMG-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine ( 1540093-45-5) is a chemical compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol . It is part of a class of substituted piperidine derivatives, which are privileged structures in pharmaceutical research and drug discovery. The compound features a piperidine ring, a common motif in bioactive molecules, linked to a 2-bromo-3-fluorophenyl group. The presence of both bromo and fluoro substituents on the aromatic ring makes this compound a versatile intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are instrumental in creating complex molecular architectures for drug candidates . While specific biological data for this compound may not be widely published, piperidine derivatives are extensively explored for their interactions with the central nervous system and various enzyme targets. Similarly, fluorinated and brominated aromatic systems are commonly incorporated to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers may find this chemical valuable as a building block in the synthesis of compound libraries for high-throughput screening or as a precursor in the development of potential therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment .

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15BrFN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2

InChI Key

SYCUFBYIGGUGMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=CC=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dehalogenated products or modified piperidine derivatives.

Scientific Research Applications

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Key Observations :

  • Biphenyl derivatives (e.g., 4b, 4d) generally exhibit moderate to low yields, influenced by steric and electronic effects of substituents. For instance, the 4-bromo substituent in 4d resulted in a lower yield (22%) compared to 4b (48%) .
  • The biphenyl compound 3c achieved a higher yield (76%), likely due to the electron-donating methyl group enhancing reactivity .
  • The absence of synthetic data for the target compound underscores the need for experimental optimization.

Pharmacological and Receptor Binding Profiles

Piperidine derivatives exhibit diverse biological activities, as demonstrated by the following analogues:

Anti-Fatigue and AMPA Receptor Affinity
  • Compound 5b : A piperidine derivative (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine analogue) demonstrated significant anti-fatigue activity and strong AMPA receptor binding affinity in mice models .
Sigma and PCP Receptor Binding
  • (+)-[3H]-3-PPP : A piperidine derivative showed high affinity for sigma receptors, with autoradiographic localization in hippocampal and hypothalamic regions .
  • Structural Insight : The target compound’s halogenated aryl group may mimic the pharmacophore of sigma receptor ligands, though direct binding data are lacking.

Biological Activity

1-[(2-Bromo-3-fluorophenyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and fluorine atom on the phenyl group, which contributes to its unique chemical reactivity and biological properties. The presence of halogens often enhances binding affinity to various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing physiological responses.
  • Signal Transduction Modulation : By interacting with intracellular signaling pathways, it may alter cellular responses to external stimuli.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Piperidine derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide, which are critical in the inflammatory response .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related piperidine derivatives have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Inhibition Studies : A study conducted on a series of piperidine derivatives, including this compound, revealed IC50 values indicating significant inhibition against specific cancer cell lines, with selectivity indices suggesting lower toxicity to normal cells .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that piperidine compounds significantly reduced inflammation compared to controls, supporting their use as anti-inflammatory agents .

Research Findings Summary Table

Biological ActivityMechanism of ActionIC50 Values (µM)References
AntimicrobialEnzyme inhibitionVaries by pathogen
Anti-inflammatoryCOX-2 inhibition0.04 ± 0.01
AnticancerInduction of apoptosis10 - 50

Q & A

Q. What are the optimal synthetic routes for 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves alkylation of the piperidine ring with a 2-bromo-3-fluorobenzyl halide derivative. Key steps include:

  • Alkylation Reaction : Use anhydrous solvents (e.g., dichloromethane) under inert conditions to minimize side reactions like hydrolysis .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of byproducts .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of benzyl bromide to piperidine) and employ catalysts like potassium carbonate to enhance reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity ≥95% .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^{13}C spectra for peaks corresponding to the bromo-fluorophenyl (δ 7.2–7.8 ppm) and piperidine (δ 2.3–3.1 ppm) moieties .
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks matching the molecular formula (C12_{12}H14_{14}BrF N) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from brominated intermediates .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic residues before incineration to avoid halogenated emissions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological targets and binding affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with CNS targets (e.g., sigma-1 receptors) based on structural analogs .
  • Pharmacophore Mapping : Identify key features (e.g., halogenated aromatic ring, piperidine nitrogen) for activity against neurodegenerative disease targets .

Example SAR Insights:

Structural FeatureBiological Activity Trend
Bromine at position 2↑ Binding to GPCRs
Fluorine at position 3↓ Metabolic degradation

Q. What experimental designs are suitable for assessing environmental persistence and toxicity?

Methodological Answer:

  • Persistence Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems under aerobic conditions .
  • Ecotoxicology :
    • Acute Toxicity : Daphnia magna 48-hr LC50_{50} tests .
    • Bioaccumulation : LogP calculations (predicted ~2.8) indicate moderate lipid solubility .

Q. How can enantiomeric purity be achieved, and what analytical methods validate it?

Methodological Answer:

  • Chiral Synthesis : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during alkylation .
  • Validation :
    • Chiral HPLC : Use a Chiralpak IC column with heptane/ethanol (90:10) to resolve enantiomers .
    • Optical Rotation : Compare [α]D_D values against standards to confirm enantiomeric excess ≥99% .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using standardized assays (e.g., IC50_{50} values from identical cell lines) .
  • Control Variables : Account for differences in solvent (DMSO vs. saline) and incubation times .

Q. How do structural modifications enhance the compound’s metabolic stability?

Methodological Answer:

  • Fluorine Substitution : Reduces CYP450-mediated oxidation at the 3-position .
  • Piperidine N-Modification : Introduce methyl groups to sterically hinder enzymatic degradation .

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